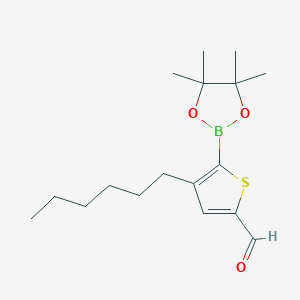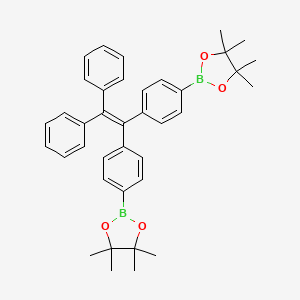
N-Fmoc-(R)-3-(methylamino)butanoic acid
Descripción general
Descripción
N-Fmoc-®-3-(methylamino)butanoic acid is a derivative of amino acids that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly significant in the field of peptide synthesis due to its compatibility with Fmoc solid-phase peptide synthesis . The Fmoc group is a protective group used to shield the amino group during peptide synthesis, ensuring that the desired reactions occur selectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-®-3-(methylamino)butanoic acid typically involves the protection of the amino group with the Fmoc group. One efficient method involves the use of Fmoc chloride in the presence of a base such as sodium carbonate in an aqueous medium . This reaction is carried out under mild and catalyst-free conditions, making it environmentally friendly .
Industrial Production Methods
Industrial production of N-Fmoc-®-3-(methylamino)butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-®-3-(methylamino)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
Bases: Such as sodium carbonate, used to facilitate the Fmoc protection reaction.
Acids: Such as trifluoroacetic acid, used for the deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, which can then be further modified or used in peptide synthesis .
Aplicaciones Científicas De Investigación
N-Fmoc-®-3-(methylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of therapeutic peptides and drug delivery systems.
Industry: Applied in the production of bio-inspired materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of N-Fmoc-®-3-(methylamino)butanoic acid involves the selective protection and deprotection of the amino group. The Fmoc group provides steric hindrance, preventing unwanted reactions during peptide synthesis . The deprotection step, typically carried out using trifluoroacetic acid, removes the Fmoc group, allowing the amino group to participate in subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-®-3-(amino)butanoic acid: Similar in structure but lacks the methyl group on the amino group.
N-Fmoc-®-3-(ethylamino)butanoic acid: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness
N-Fmoc-®-3-(methylamino)butanoic acid is unique due to the presence of the methyl group on the amino group, which can influence its reactivity and interactions in peptide synthesis . This structural variation can lead to differences in the properties and applications of the resulting peptides .
Propiedades
IUPAC Name |
(3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJSQFKHUHKZ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B3177237.png)


![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)


![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)



![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-](/img/structure/B3177312.png)



